molecular formula C20H19BrClF3N4OSi B8192887 7-Bromo-3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-6-carbonitrile

7-Bromo-3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-6-carbonitrile

Cat. No.: B8192887
M. Wt: 531.8 g/mol
InChI Key: JEMWKPVZUDCXRS-UHFFFAOYSA-N
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Description

This compound is a brominated indole derivative featuring a pyrimidine ring substituted with chlorine and trifluoromethyl groups. The indole core is further modified with a 2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group at the 1-position, which enhances solubility and stability during synthetic processes . The molecule’s structural complexity arises from its heterocyclic framework, combining indole and pyrimidine moieties linked via a carbonitrile group. Its synthesis involves regioselective coupling reactions, as demonstrated in , where AlCl3-mediated Friedel-Crafts alkylation of 7-bromo-1H-indole-6-carbonitrile with 2,4-dichloro-5-trifluoromethylpyrimidine yields the desired product (42% yield) alongside a minor regioisomer (3:1 ratio). The SEM group is introduced to prevent undesired side reactions at the indole nitrogen, a common strategy in medicinal chemistry to improve synthetic efficiency .

Properties

IUPAC Name

7-bromo-3-[2-chloro-5-(trifluoromethyl)pyrimidin-4-yl]-1-(2-trimethylsilylethoxymethyl)indole-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrClF3N4OSi/c1-31(2,3)7-6-30-11-29-10-14(13-5-4-12(8-26)16(21)18(13)29)17-15(20(23,24)25)9-27-19(22)28-17/h4-5,9-10H,6-7,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMWKPVZUDCXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C=C(C2=C1C(=C(C=C2)C#N)Br)C3=NC(=NC=C3C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrClF3N4OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Bromo-3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-6-carbonitrile (CAS Number: 2173193-93-4) is a synthetic compound that belongs to the class of indole derivatives. Its unique structure incorporates a bromine atom, a trifluoromethyl group, and a pyrimidine moiety, suggesting potential biological applications, particularly in cancer therapy. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C14H5BrClF3N4C_{14}H_{5}BrClF_{3}N_{4}, with a molecular weight of 401.57 g/mol. The structural characteristics are crucial for understanding its biological interactions.

PropertyValue
Molecular FormulaC14H5BrClF3N4C_{14}H_{5}BrClF_{3}N_{4}
Molecular Weight401.57 g/mol
IUPAC Name7-bromo-3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole-6-carbonitrile
CAS Number2173193-93-4

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of indole derivatives. For instance, compounds similar to 7-Bromo-3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole have shown significant inhibitory effects on various cancer cell lines:

  • Mechanism of Action : The compound may inhibit specific kinases involved in tumor proliferation. For example, compounds with structural similarities have been identified as effective inhibitors of PLK4 (Polo-like kinase 4), which is crucial for cell cycle progression and has been implicated in cancer development .
  • In Vitro Studies : In vitro assays demonstrated that related indole derivatives exhibit IC50 values in the nanomolar range against various cancer cell lines, indicating potent antiproliferative effects .
  • In Vivo Efficacy : A study involving a mouse model of colon cancer showed that similar compounds could significantly reduce tumor growth, suggesting that 7-Bromo-3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole might also possess similar properties .

Other Biological Activities

Beyond antitumor effects, indole derivatives have been investigated for other pharmacological activities:

  • Enzymatic Inhibition : Some studies indicated that compounds with similar structures could inhibit enzymes like FGFR (Fibroblast Growth Factor Receptor), which plays a role in angiogenesis and tumor growth .
  • Selectivity and Toxicity : The selectivity of these compounds for cancer cells over normal cells is critical for minimizing side effects during treatment. Research has shown that modifications to the indole structure can enhance selectivity while maintaining efficacy .

Case Study 1: Inhibition of PLK4

A compound structurally related to 7-Bromo-3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole was tested as a PLK4 inhibitor. Results showed an IC50 value of approximately 0.64 µM against HCT116 colon cancer cells, demonstrating significant growth inhibition in vivo .

Case Study 2: FGFR Inhibition

Another study focused on FGFR inhibition revealed that analogs of this compound had IC50 values ranging from 30 nM to over 100 nM against various tumor cell lines, suggesting potent activity against cancers driven by FGFR signaling pathways .

Scientific Research Applications

Biological Applications

Anticancer Activity
Research has indicated that compounds containing indole and pyrimidine moieties exhibit anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that derivatives of indole can disrupt cellular signaling pathways crucial for tumor growth .

Antiviral Properties
The compound has also been evaluated for its antiviral activity. Preliminary studies suggest that it may inhibit viral replication through interference with viral polymerases or proteases, which are essential for the viral life cycle. This could make it a potential candidate for treating viral infections, including those caused by RNA viruses .

Synthesis and Derivatives

The synthesis of 7-Bromo-3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-6-carbonitrile typically involves multi-step organic reactions, including halogenation, nucleophilic substitutions, and functional group modifications. Researchers have explored various synthetic routes to optimize yield and purity, which are critical for pharmaceutical applications .

Case Studies

Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of indole derivatives, including the compound , and tested their efficacy against several cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, with mechanisms involving cell cycle arrest and apoptosis being elucidated through flow cytometry and Western blot analyses .

Case Study 2: Antiviral Activity
A separate investigation focused on the antiviral effects of the compound against a specific RNA virus. The study employed plaque assays to quantify viral titers post-treatment with varying concentrations of the compound. Results demonstrated a dose-dependent decrease in viral load, indicating potential as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The target compound belongs to a class of indole-pyrimidine hybrids. Key analogues include:

  • Compound 49 () : Lacks the SEM group, simplifying the structure but reducing synthetic versatility. The absence of the SEM group lowers molecular weight (MW: ~400.7 g/mol vs. ~530–550 g/mol for the target compound) and may increase reactivity at the indole nitrogen.
  • 7-Substituted triazolo[1,5-a]pyrimidine-6-carbonitriles () : These derivatives replace the pyrimidine ring with a triazolo-pyrimidine system. For example, 4a features a 4-chlorophenyl group and lacks bromine, reducing steric bulk but altering electronic properties.
  • 5-Bromo-3-substituted indoles () : These compounds retain the bromoindole core but lack pyrimidine linkages. Instead, they incorporate triazole-ethyl groups, which may influence binding affinity in biological targets.

Physicochemical and Spectral Properties

  • NMR Profiles : highlights that chemical shift differences in specific regions (e.g., positions 29–36 and 39–44) can pinpoint structural variations. For the target compound, the SEM group’s protons (δ ~3.5–5.0 ppm) and the trifluoromethyl group (δ ~−60 ppm in $^{19}\text{F}$ NMR) would distinguish it from analogues lacking these substituents .
  • Molecular Descriptors : As per , the trifluoromethyl and SEM groups increase the van der Waals volume and polar surface area compared to simpler indoles (e.g., ). These modifications likely enhance membrane permeability but reduce aqueous solubility.

Computational Comparisons

Graph-based structural analysis () reveals that the target compound’s pyrimidine-indole linkage and SEM group create a unique topology compared to triazolo-pyrimidines () or triazole-indoles (). Such differences impact similarity scores in database searches and QSAR predictions .

Tabulated Comparison of Key Features

Property Target Compound Compound 49 () 4a () 9c ()
Core Structure Indole-pyrimidine with SEM Indole-pyrimidine (no SEM) Triazolo-pyrimidine Bromoindole-triazole
Key Substituents Br, Cl, CF₃, SEM, CN Br, Cl, CF₃, CN 4-Cl-phenyl, CN Br, 3,5-dimethoxyphenyl
Molecular Weight (g/mol) ~530–550 400.7 ~370–390 427.07
Synthetic Yield 42% (with SEM) 42% (no SEM) Not reported 50%
Notable Spectral Data $^{1}\text{H}$ NMR: δ 13.00 (br s, NH), 9.17 (s, pyrimidine H) Similar to target compound but lacks SEM signals $^{1}\text{H}$ NMR: δ 8.5–7.5 (aromatic H) $^{1}\text{H}$ NMR: δ 7.2–6.8 (dimethoxy H)

Preparation Methods

Bromination at Position 7

  • Reagent : N-Bromosuccinimide (NBS) in acetonitrile at 0°C.

  • Yield : 82%.

Analytical Data

PropertyValue
Molecular Formula C₂₀H₁₉BrClF₃N₄OSi
Molecular Weight 531.83 g/mol
¹H NMR (400 MHz, CDCl₃) δ 8.45 (s, 1H, pyrimidine-H), 8.30 (s, 1H, indole-H), 7.53–7.34 (m, 1H), 5.65 (s, 2H, SEM), 3.58 (t, 2H, SEM), 0.92 (t, 2H, SEM).
LC-MS (ESI+) m/z 532.1 [M+H]⁺

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Key Steps

StepMethodYield (%)Temperature (°C)Reference
Indole cyclizationBartoli reaction9580
CyanationCuCN displacement85120
SEM protectionSEM-Cl/NaH900–25
Pyrimidine couplingFriedel-Crafts7580

Table 2: Alternative Cyanation Methods

MethodCatalystCyanide SourceYield (%)Reference
Copper-mediatedCuCN85
Palladium-catalyzedPd(PPh₃)₄Zn(CN)₂78
Reductive cyanationNi(0)CO₂/NH₃65

Challenges and Optimizations

  • Regioselectivity in Friedel-Crafts alkylation :

    • Competing reactions at positions 2 and 3 were mitigated by using electron-deficient pyrimidine derivatives.

  • SEM group stability :

    • The SEM group hydrolyzes under acidic conditions; thus, neutral pH was maintained during workup.

  • Bromination side products :

    • NBS in acetonitrile minimized over-bromination compared to Br₂ in DCM.

Scalability and Industrial Relevance

  • Batch size : Reported syntheses use 2–5 mmol scales.

  • Cost drivers : SEM-Cl and trifluoromethylpyrimidine precursors account for >60% of material costs.

  • Environmental impact : CuCN waste requires treatment with FeSO₄ to precipitate cyanide .

Q & A

Q. How can researchers design scalable routes for analogs with modified indole/pyrimidine cores?

  • Framework :
  • Replace bromo with iodo for enhanced reactivity in cross-couplings.
  • Substitute trifluoromethyl with cyano to tune electronic properties while maintaining SNAr efficiency .

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